molecular formula C26H22FN3O3S B2683956 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 894559-47-8

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2683956
CAS RN: 894559-47-8
M. Wt: 475.54
InChI Key: XGYLHLKGGPBMBL-UHFFFAOYSA-N
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Description

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies, such as those on Mirabegron, explore how drugs are absorbed, metabolized, and excreted in the human body. These studies help in understanding the duration of a drug's activity, its bioavailability, and how it is cleared from the body. For novel compounds, such studies are crucial to ensure safety and efficacy before clinical use.

Mechanistic Studies

Understanding the mechanism of action is fundamental in drug development. Investigations into how a compound interacts with biological targets, influences cellular pathways, or alters physiological responses provide insights into its therapeutic potential and side effects. Research on compounds like acetaminophen illustrates the importance of mechanistic studies in elucidating drug effects and potential risks.

Toxicology and Safety Profiles

Before clinical application, understanding a compound's toxicological effects is crucial. Studies that investigate the potential nephrotoxicity of drugs, as seen in research on cefazedone, help in identifying safe dosing ranges and predicting adverse effects. Such studies ensure that a drug's therapeutic benefits outweigh its risks.

Drug Interactions

Research into drug interactions is vital for identifying how a new compound might affect the efficacy or toxicity of other medications. Studies can reveal synergistic effects that enhance therapeutic outcomes or adverse interactions that increase toxicity. Understanding these interactions is crucial for developing safe and effective treatment regimens.

Development of Diagnostic and Therapeutic Agents

Some compounds are studied for their potential as diagnostic tools or therapeutic agents beyond conventional drug use. For example, research into 18F-EF5 for imaging hypoxia in cancer highlights how novel compounds can contribute to medical imaging and targeted therapy, offering insights into disease mechanisms and treatment responses.

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-11-17(2)13-20(12-16)30-24(32)15-34-26(30)21-5-3-4-6-22(21)29(25(26)33)14-23(31)28-19-9-7-18(27)8-10-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLHLKGGPBMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.